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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B10831117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated

sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain, as

it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the

initiation and propagation of pain signals.[3][4] Loss-of-function mutations in the gene encoding

NaV1.7 (SCN9A) lead to congenital insensitivity to pain, making it a prime target for the

development of novel analgesics.[4] PF-06456384 has been investigated for its potential in

pain research, particularly in models of acute and inflammatory pain.[2] These application notes

provide a comprehensive overview of the material safety data, physicochemical properties, and

detailed protocols for the in vitro and in vivo characterization of PF-06456384
trihydrochloride.

Material Safety Data Sheet (MSDS) Summary
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before

handling this compound. The following is a summary of key safety information.
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Hazard Category Description First Aid Measures

Acute Toxicity

Data not available. Handle with

caution as with any

uncharacterized chemical.

If inhaled: Move victim to fresh

air. If breathing is difficult, give

oxygen. If not breathing, give

artificial respiration and consult

a doctor. If ingested: Do not

induce vomiting. Never give

anything by mouth to an

unconscious person. Rinse

mouth with water. Consult a

physician.

Skin Corrosion/Irritation
Data not available. May cause

skin irritation.

In case of skin contact, wash

off with soap and plenty of

water. Consult a physician.

Eye Damage/Irritation
Data not available. May cause

serious eye irritation.

In case of eye contact, rinse

thoroughly with plenty of water

for at least 15 minutes and

consult a physician.

Handling

Avoid contact with skin and

eyes. Avoid formation of dust

and aerosols. Provide

appropriate exhaust ventilation

at places where dust is formed.

Wear appropriate personal

protective equipment (PPE),

including chemical-resistant

gloves, safety glasses, and a

lab coat.

Storage

Store in a cool, dry, and well-

ventilated place. Keep

container tightly closed.

Recommended storage as a

powder is -20°C for up to 3

years or 4°C for up to 2 years.

[1] Stock solutions should be

stored at -80°C for up to 6

months or -20°C for up to 1

month.[2]
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Disposal

Dispose of in accordance with

local, state, and federal

regulations. The material can

be disposed of by a licensed

chemical destruction plant or

by controlled incineration with

flue gas scrubbing. Do not

contaminate water, foodstuffs,

feed, or seed by storage or

disposal.

Data Presentation
Physicochemical Properties

Property Value

Molecular Formula C₃₅H₃₂F₃N₇O₃S₂ · 3HCl

Molecular Weight 829.18 g/mol

CAS Number 1834610-75-1

Appearance White to off-white solid

Solubility
Water: 2 mg/mL; DMSO: 125 mg/mL (with

sonication)[1][2]

In Vitro Potency and Selectivity
PF-06456384 is a highly potent inhibitor of NaV1.7 with excellent selectivity over other sodium

channel subtypes.
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Target IC₅₀ (nM) Assay Type Species

NaV1.7 0.01
Conventional Patch

Clamp
Human

NaV1.7 <0.1
Conventional Patch

Clamp
Mouse

NaV1.7 75
Conventional Patch

Clamp
Rat

NaV1.7 0.58
PatchExpress

Electrophysiology
Human

NaV1.1 314 Not Specified Human

NaV1.2 3 Not Specified Human

NaV1.3 6,440 Not Specified Human

NaV1.4 1,450 Not Specified Human

NaV1.5 2,590 Not Specified Human

NaV1.6 5.8 Not Specified Human

NaV1.8 26,000 Not Specified Human

Data compiled from AbMole BioScience product information.[1]

In Vivo Efficacy
Multiple sources indicate that PF-06456384 showed a lack of preclinical efficacy in the mouse

formalin pain model.[5] However, specific quantitative data from these studies, such as dose-

response relationships and paw licking times, are not publicly available in the reviewed

literature. The lack of efficacy has been suggested to be potentially due to high plasma protein

binding, leading to low concentrations of the free compound at the target site.

Experimental Protocols
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In Vitro Characterization: Whole-Cell Patch-Clamp
Electrophysiology
This protocol is for determining the inhibitory effect of PF-06456384 on human NaV1.7

channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Culture:

Culture HEK293 or CHO cells stably expressing human NaV1.7 in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL

penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL

G418).

Maintain cells in a humidified incubator at 37°C and 5% CO₂.

Passage cells every 2-3 days to maintain sub-confluent cultures.

For electrophysiology, plate cells onto glass coverslips pre-coated with poly-D-lysine 24-48

hours before recording.

2. Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.3 (adjusted

with NaOH).

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 (adjusted

with CsOH).

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings at room temperature (20-22°C) using a patch-

clamp amplifier and data acquisition system.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the internal solution.

Establish a giga-ohm seal between the patch pipette and the cell membrane.
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Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -120 mV.

Elicit NaV1.7 currents using a depolarizing voltage step to 0 mV for 20 ms.

Perfuse the cells with the external solution containing various concentrations of PF-
06456384 trihydrochloride.

Allow the compound to equilibrate for at least 5 minutes before recording the post-compound

current.

4. Data Analysis:

Measure the peak inward sodium current before and after the application of the test

compound.

Calculate the percentage of inhibition for each concentration.

Construct a concentration-response curve and fit the data to a Hill equation to determine the

IC₅₀ value.

In Vivo Evaluation: Mouse Formalin Pain Model
This protocol describes a method to assess the analgesic efficacy of PF-06456384 in a model

of acute inflammatory pain.

1. Animals:

Use male C57BL/6 mice (8-10 weeks old).

House animals in a temperature-controlled environment with a 12-hour light/dark cycle and

ad libitum access to food and water.

Acclimatize the animals to the testing environment for at least 1 hour before the experiment.

2. Compound Preparation and Administration:
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Prepare a stock solution of PF-06456384 trihydrochloride in a suitable vehicle (e.g., sterile

saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline).

The final concentration of the vehicle should be non-toxic and have no effect on pain

behavior.

Administer the compound or vehicle via the desired route (e.g., intravenous, intraperitoneal,

or subcutaneous) at a specific time point before the formalin injection (e.g., 30 minutes).

3. Formalin Injection:

Gently restrain the mouse and inject 20 µL of a 2.5% formalin solution (in sterile saline) into

the plantar surface of the right hind paw using a 30-gauge needle.

4. Behavioral Observation:

Immediately after the formalin injection, place the mouse in a clear observation chamber.

Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching

the injected paw.

The observation period is typically divided into two phases:

Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

5. Data Analysis:

Compare the paw licking/biting time between the compound-treated groups and the vehicle-

treated control group for both phases.

Use appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test) to

determine the statistical significance of any observed differences.

A significant reduction in the duration of pain-related behaviors in the treated group

compared to the control group indicates an analgesic effect.
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Caption: NaV1.7 signaling cascade in nociceptive neurons.
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Caption: Workflow for patch-clamp electrophysiology.
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Caption: Workflow for the mouse formalin pain model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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